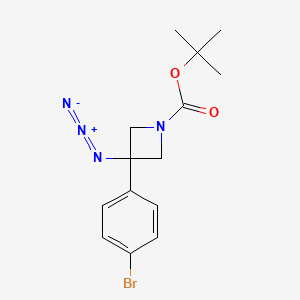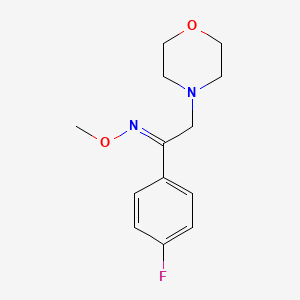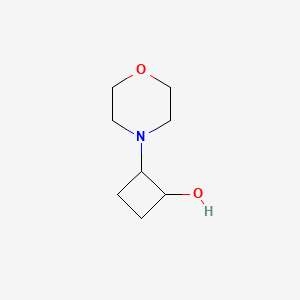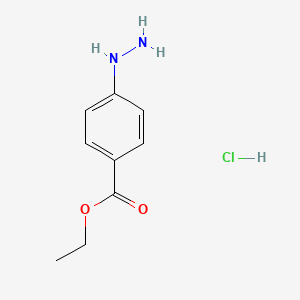![molecular formula C20H15N5S B2846642 5-[2-(3-Methylphenyl)diazenyl]-2-(4-pyridinyl)-4-(2-thienyl)pyrimidine CAS No. 339279-57-1](/img/structure/B2846642.png)
5-[2-(3-Methylphenyl)diazenyl]-2-(4-pyridinyl)-4-(2-thienyl)pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-[2-(3-Methylphenyl)diazenyl]-2-(4-pyridinyl)-4-(2-thienyl)pyrimidine is a useful research compound. Its molecular formula is C20H15N5S and its molecular weight is 357.44. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Structural and Electronic Properties
Structural Parameters and Nonlinear Optical Exploration : Thiopyrimidine derivatives, including variations of the core structure of interest, have been studied for their structural parameters, electronic properties, and nonlinear optical (NLO) applications. These studies involve density functional theory (DFT) and time-dependent DFT (TDDFT) to analyze vibrational properties, natural bonding orbital (NBO) analysis, natural population analysis (NPA) atomic charges, HOMO–LUMO energies, and global reactivity parameters. The research highlights the promising applications of these derivatives in medicine and nonlinear optics fields, with specific molecules demonstrating considerable NLO character suitable for optoelectronic applications (Hussain et al., 2020).
Synthesis and Applications
Synthesis of Pyrido and Tetrazolo Pyrimidine Derivatives : The synthesis of new derivatives related to the chemical structure of interest, focusing on pyrido and tetrazolo pyrimidine derivatives, demonstrates innovative pathways in heterocyclic chemistry. These syntheses contribute to expanding the library of compounds with potential for various applications, highlighting the versatility and significance of pyrimidine derivatives in chemical synthesis (Davoodnia et al., 2007).
Antimicrobial and Anti-inflammatory Applications
Antimicrobial Additives : Pyrimidine derivatives have been investigated for their antimicrobial properties when incorporated into polyurethane varnish and printing ink paste. These compounds demonstrated a very good antimicrobial effect against various microbial strains, indicating their potential use as antimicrobial additives in surface coatings and ink pastes (El‐Wahab et al., 2015).
Antimicrobial and Anti-inflammatory Agents : New series of thieno[2,3-d]pyrimidine heterocyclic compounds have been prepared and tested for their antimicrobial and anti-inflammatory activities. These compounds exhibited remarkable activity against fungi, bacteria, and inflammation, showcasing the bioactive potential of pyrimidine derivatives in developing new therapeutic agents (Tolba et al., 2018).
Propriétés
IUPAC Name |
(3-methylphenyl)-(2-pyridin-4-yl-4-thiophen-2-ylpyrimidin-5-yl)diazene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15N5S/c1-14-4-2-5-16(12-14)24-25-17-13-22-20(15-7-9-21-10-8-15)23-19(17)18-6-3-11-26-18/h2-13H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRYIHJAXBHZAIV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N=NC2=CN=C(N=C2C3=CC=CS3)C4=CC=NC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15N5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-(2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)-N-(1-phenylethyl)acetamide](/img/structure/B2846560.png)
![3-Fluorosulfonyloxy-5-[(2R,4R)-4-(hydroxymethyl)-2-methylpiperidine-1-carbonyl]pyridine](/img/structure/B2846562.png)
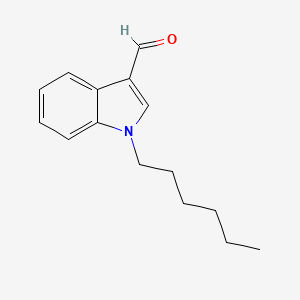
![3-[(4-Methylphenyl)formamido]-3-phenylpropanoic acid](/img/structure/B2846566.png)
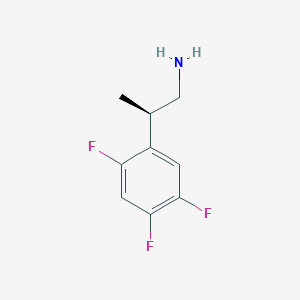
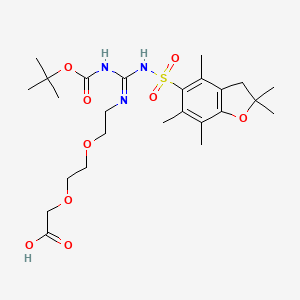
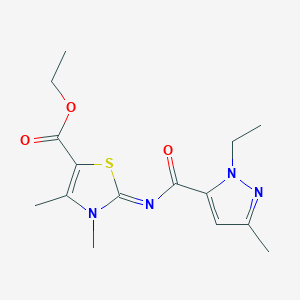
![7-[(4-Fluorophenyl)(piperidin-1-yl)methyl]quinolin-8-ol](/img/structure/B2846571.png)
